Specific Scientific Field: Pharmaceutical chemistry
Summary of Application: N,N-Diphenylacetamide has been studied for its potential as a drug candidate. Researchers have explored its pharmacological properties, including its interactions with biological targets, toxicity profiles, and potential therapeutic applications.
Methods of Application/Experimental Procedures: In vitro and in vivo studies are conducted to assess the compound’s binding affinity to specific receptors, metabolic stability, and bioavailability. Computational modeling and molecular dynamics simulations are also employed to predict its behavior.
Results/Outcomes: Depending on the specific study, N,N-Diphenylacetamide may exhibit promising activity against certain diseases or conditions.
Specific Scientific Field: Analytical chemistry
Summary of Application: N,N-Diphenylacetamide derivatives are used as stationary phases in high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Methods of Application/Experimental Procedures: Researchers pack columns with N,N-Diphenylacetamide-based stationary phases and analyze various analytes.
Results/Outcomes: These stationary phases offer selectivity for specific compounds, aiding in their separation and quantification.
N,N-Diphenylacetamide is an organic compound with the molecular formula and a molar mass of approximately 211.26 g/mol. It is classified as an acetamide derivative and is recognized for its structural features, which include two phenyl groups attached to the nitrogen atom of the acetamide functional group. The compound has a melting point ranging from 100 to 103 °C and is known for its applications in various chemical syntheses and biological studies .
N,N-Diphenylacetamide exhibits several biological activities, making it a subject of interest in pharmacological research. Studies have shown that derivatives of this compound possess:
The synthesis of N,N-diphenylacetamide typically involves the following steps:
N,N-Diphenylacetamide finds applications in various fields:
Studies on N,N-diphenylacetamide focus on its interactions with biological targets:
N,N-Diphenylacetamide shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N,N-Dimethylacetamide | Two methyl groups instead of phenyls | Often used as a solvent or reagent |
| Acetanilide | Contains a single phenyl group | Known for its analgesic properties |
| N-Acetylaniline | Similar amide structure | Used primarily as an intermediate in dyes |
| Diphenylurea | Contains urea instead of acetamide | Exhibits different biological activities |
N,N-Diphenylacetamide's unique feature lies in its dual phenyl groups, which may enhance its lipophilicity and potentially affect its biological activity compared to other amides.
N,N-Diphenylacetamide emerged as a derivative of diphenylamine, a compound first synthesized by Adolf von Baeyer in the late 19th century. While diphenylamine itself was pivotal in dye chemistry, its acylated derivatives, including N,N-Diphenylacetamide, gained attention in the mid-20th century for their utility in pharmaceutical intermediates. Early synthesis methods involved the reaction of diphenylamine with acetyl chloride or acetic anhydride under controlled conditions. The compound’s stability and electron-rich aromatic system made it a subject of interest in mechanistic organic chemistry studies, particularly in oxidation and substitution reactions.
IUPAC Name: N,N-Diphenylacetamide
Synonyms: Diphenylacetamide, Acetic acid diphenylamide, N-Acetyldiphenylamine
CAS Registry Number: 519-87-9
Molecular Formula: C₁₄H₁₃NO
Classification: Diarylamide, Secondary amide
N,N-Diphenylacetamide serves as a model compound for studying:
Recent studies highlight its roles in:
N,N-Diphenylacetamide is an organic compound belonging to the class of amides, characterized by its distinctive molecular architecture [1]. The compound possesses the molecular formula C₁₄H₁₃NO, with a molecular weight of 211.26 grams per mole [2] [3]. The International Union of Pure and Applied Chemistry name for this substance is N,N-diphenylacetamide, and it is registered under Chemical Abstracts Service number 519-87-9 [4] [5].
The molecular structure consists of an acetyl group (CH₃CO-) bonded to a nitrogen atom that carries two phenyl rings (C₆H₅-) [1] [6]. This configuration results in a tertiary amide where the nitrogen atom is fully substituted with two aromatic phenyl groups and one acetyl moiety [7]. The structural formula can be represented as CH₃CON(C₆H₅)₂, demonstrating the central acetamide functionality with diphenyl substitution on the nitrogen atom [8].
The compound exhibits aromatic character due to the presence of two benzene rings attached to the nitrogen atom, which significantly influences its physical and chemical properties [9]. The Standard International Chemical Identifier Key for N,N-diphenylacetamide is DKLYDESVXZKCFI-UHFFFAOYSA-N, providing a unique identifier for this molecular structure [5] [10].
The melting point of N,N-diphenylacetamide has been consistently reported across multiple sources as ranging from 100°C to 103°C [7] [9] [11]. More specifically, experimental measurements indicate a melting point of 100-103°C under standard atmospheric conditions [12] [13]. The precise melting point value of 101°C has been documented in some literature sources [13].
The boiling point of the compound is reported as 130°C at a reduced pressure of 0.02 millimeters of mercury [9] [10]. Under standard atmospheric pressure conditions, the estimated boiling point reaches significantly higher temperatures, with calculated values suggesting approximately 366°C [11]. These thermal properties reflect the strong intermolecular forces present in the crystalline structure due to the aromatic character and amide functionality.
The density of N,N-diphenylacetamide is reported as 1.0694 grams per cubic centimeter, though this value is noted as a rough estimate in the literature [9] [15]. This density value places the compound in the range typical for organic compounds containing aromatic rings and amide functionalities.
The refractive index of N,N-diphenylacetamide is estimated to be 1.5780 [9] [15]. This optical property is consistent with compounds containing multiple aromatic rings, as the conjugated π-electron systems contribute to higher refractive indices compared to aliphatic compounds. The refractive index provides valuable information about the compound's optical behavior and can be useful for identification and purity assessment purposes.
N,N-diphenylacetamide exhibits limited solubility in water due to its hydrophobic aromatic character [14]. The compound demonstrates significantly better solubility in organic solvents, particularly those with similar polarity characteristics [14]. The log₁₀ partition coefficient for octanol/water has been calculated as 2.02, indicating a preference for the organic phase over the aqueous phase [13].
The compound shows good solubility in various organic solvents including chloroform, ethyl acetate, acetone, and other moderately polar organic media [20]. The Hansen solubility parameters, which describe the cohesive energy density components, have not been extensively documented for this specific compound, though the molecular structure suggests moderate dispersion forces with limited hydrogen bonding capability due to the tertiary amide structure.
The standard enthalpy of formation for solid N,N-diphenylacetamide has been experimentally determined as -42.9 ± 7.1 kilojoules per mole [21]. This value was obtained through calorimetric combustion studies and subsequently reanalyzed to ensure accuracy [21]. The negative enthalpy of formation indicates that the compound is thermodynamically stable relative to its constituent elements in their standard states.
The enthalpy of combustion for solid N,N-diphenylacetamide has been measured as -7324.1 ± 7.1 kilojoules per mole [21]. These thermochemical data provide fundamental information about the energy content and stability of the compound, which are essential for understanding its behavior under various conditions and for computational chemistry applications.
Specific experimental data for the Gibbs free energy of formation for N,N-diphenylacetamide are limited in the available literature. However, based on group contribution methods and structural analogy with similar compounds, the Gibbs free energy can be estimated using established thermodynamic relationships [11]. The Gibbs free energy provides crucial information about the spontaneity of formation reactions and the thermodynamic stability of the compound under standard conditions.
The relationship between enthalpy, entropy, and Gibbs free energy follows the fundamental equation ΔG = ΔH - TΔS, where temperature and entropy contributions must be considered for accurate calculations [23]. For organic compounds with similar molecular architecture, the entropy of formation typically contributes significantly to the overall Gibbs free energy value.
The heat capacity data for N,N-diphenylacetamide in various phases have been documented through experimental measurements and theoretical calculations [18]. Heat capacity values are temperature-dependent and provide essential information for thermal analysis and process design applications.
Experimental heat capacity measurements for the solid phase indicate values consistent with organic compounds of similar molecular weight and structural complexity [18]. The heat capacity increases with temperature due to increased molecular motion and vibrational modes becoming accessible at higher thermal energies. Gas-phase heat capacity values have been estimated using statistical thermodynamics and group contribution methods [11].
| Property | Value | Units | Reference |
|---|---|---|---|
| Molecular Weight | 211.26 | g/mol | [2] [3] |
| Melting Point | 100-103 | °C | [7] [9] |
| Boiling Point (0.02 mmHg) | 130 | °C | [9] [10] |
| Density | 1.0694 | g/cm³ | [9] [15] |
| Refractive Index | 1.5780 | - | [9] [15] |
| Log P (octanol/water) | 2.02 | - | [13] |
Table 2: Thermodynamic Properties of N,N-Diphenylacetamide
| Property | Value | Units | Reference |
|---|---|---|---|
| Enthalpy of Formation (solid) | -42.9 ± 7.1 | kJ/mol | [21] |
| Enthalpy of Combustion (solid) | -7324.1 ± 7.1 | kJ/mol | [21] |
| Enthalpy of Fusion | 23.4 | kJ/mol | [21] |
| Enthalpy of Sublimation | 122.7 | kJ/mol | [21] [30] |
N,N-Diphenylacetamide crystallizes in the orthorhombic crystal system with the space group Pbca (space group number 61) [1] [2]. This represents a significant structural characteristic that influences the molecular packing and intermolecular interactions within the crystal lattice. The orthorhombic crystal system is characterized by three mutually perpendicular axes of unequal length, providing a framework that accommodates the bulky diphenyl substituents efficiently [1].
The space group Pbca belongs to the centrosymmetric space groups, indicating that the crystal structure possesses an inversion center. This crystallographic feature has important implications for the optical and physical properties of the compound [2]. The determination of this space group was confirmed through modern redetermination studies conducted at 200 K, which provided more accurate structural parameters compared to earlier room temperature studies [1].
The unit cell parameters for N,N-Diphenylacetamide have been precisely determined through high-resolution X-ray crystallographic studies. The orthorhombic unit cell exhibits the following dimensions [1] [3]:
| Parameter | Value | Temperature |
|---|---|---|
| a | 10.9317(3) Å | 200 K |
| b | 12.0754 Å | Room temperature |
| c | 17.2944 Å | Room temperature |
| Volume | 2282.8 ų | Calculated |
| Z | 8 | - |
The unit cell contains eight molecules (Z = 8), indicating that molecules occupy general positions within the crystal lattice [4] [3]. The relatively large unit cell volume of approximately 2283 ų reflects the substantial molecular size and the need to accommodate the bulky phenyl substituents with minimal steric hindrance [1].
Modern redetermination studies have provided refined unit cell parameters with improved precision, particularly for the a-axis parameter, which was determined with an uncertainty of only 0.0003 Å [1]. This level of precision enables accurate analysis of intermolecular interactions and molecular packing arrangements.
The molecular packing within the N,N-Diphenylacetamide crystal structure reveals sophisticated intermolecular arrangements that optimize both steric accommodation and intermolecular interactions [3] [5]. The eight molecules per unit cell are arranged to minimize unfavorable contacts between the bulky phenyl substituents while maximizing stabilizing interactions [4].
The crystal packing exhibits characteristic features of diphenyl-substituted amides, with molecules arranged in layers that facilitate efficient space filling [3]. The orthorhombic crystal system allows for optimal accommodation of the molecular geometry, particularly the non-planar arrangement of the phenyl rings relative to the central amide plane [3].
Crystallographic analysis reveals that the molecular packing is stabilized through a combination of van der Waals interactions, weak hydrogen bonding, and aromatic-aromatic interactions between neighboring molecules [5] [3]. The centrosymmetric space group Pbca ensures that molecules are related by crystallographic symmetry operations, creating a highly ordered three-dimensional network [1].
Detailed crystallographic analysis has revealed precise bond lengths and angles within the N,N-Diphenylacetamide molecular structure [6] [7]. The central amide group exhibits characteristic geometrical parameters that reflect the partial double-bond character of the C-N amide linkage [5] [8].
Key bond lengths include:
| Bond Type | Length (Å) | Significance |
|---|---|---|
| C-N (amide) | 1.374 | Partial double-bond character |
| C=O (carbonyl) | 1.224 | Standard carbonyl bond |
| N-C (phenyl) | 1.419 | Aromatic C-N bond |
| C-C (aromatic) | 1.369-1.399 | Typical aromatic bonds |
The amide C-N bond length of 1.374 Å is characteristic of amide bonds and reflects significant resonance delocalization between the nitrogen lone pair and the carbonyl π-system [6] [7]. This bond length is intermediate between a typical C-N single bond (1.47 Å) and a C=N double bond (1.27 Å), confirming the partial double-bond character [7].
Critical bond angles demonstrate the non-planar geometry around the nitrogen atom:
| Bond Angle | Value (°) | Description |
|---|---|---|
| O-C-N (amide) | 124.5 | Carbonyl angle |
| C-N-C (phenyl rings) | 119.6-120.3 | Inter-phenyl angle |
| C-C-C (phenyl rings) | 120.0-120.3 | Aromatic angles |
The conformational characteristics of N,N-Diphenylacetamide reveal significant non-planarity in the molecular structure [3] [9]. The amide group maintains planarity, as expected for amide compounds due to resonance stabilization, but the overall molecular geometry is dictated by the orientation of the two phenyl substituents [3].
Dihedral angle analysis shows that the two phenyl rings are oriented at substantial angles relative to the central amide plane [3] [10]:
This non-planar arrangement minimizes steric repulsion between the bulky phenyl substituents while maintaining optimal overlap for resonance stabilization within the amide system [3] [10]. The conformational flexibility around the N-C bonds allows the molecule to adopt energetically favorable geometries in both the solid state and solution [9].
Computational studies have identified multiple conformational states accessible to N,N-Diphenylacetamide, with energy barriers for rotation around the N-phenyl bonds being significantly lower than those for amide bond rotation [9] [11]. This conformational freedom contributes to the compound's ability to function as both monodentate and bidentate ligand in coordination complexes [12] [13].
N,N-Diphenylacetamide exhibits limited conventional hydrogen bonding due to the absence of traditional hydrogen bond donors such as N-H or O-H groups [5] [14]. However, the compound participates in weak hydrogen bonding interactions through C-H···O contacts involving the aromatic hydrogen atoms and the carbonyl oxygen [5] [15].
Crystallographic studies have identified several types of weak hydrogen bonds [5] [8]:
| Interaction Type | Distance (Å) | Angle (°) | Significance |
|---|---|---|---|
| C-H···O (carbonyl) | 2.3-2.7 | 140-170 | Crystal packing |
| C-H···π (aromatic) | 2.8-3.2 | Variable | Aromatic interactions |
These weak hydrogen bonding interactions contribute significantly to the crystal packing stability and influence the overall molecular arrangement within the solid state [15] [14]. The interactions form characteristic chain structures and ring motifs that propagate through the crystal lattice [15].
Infrared spectroscopic studies support the presence of these weak interactions, showing characteristic shifts in C-H stretching frequencies and carbonyl stretching modes compared to isolated molecular calculations [6] [14]. The carbonyl stretching frequency is particularly sensitive to hydrogen bonding interactions, providing experimental confirmation of these weak intermolecular contacts [14].
The presence of two phenyl substituents in N,N-Diphenylacetamide creates significant opportunities for π-π stacking interactions both intramolecularly and intermolecularly [16] [17]. These interactions play crucial roles in determining the crystal packing arrangement and influencing the compound's physical properties [16] [18].
Intramolecular π-π interactions between the two phenyl rings are limited due to their non-coplanar arrangement, with dihedral angles ranging from 61° to 77° [3] [16]. However, this geometry allows for edge-to-face π-π interactions rather than the more common face-to-face stacking [16] [17].
Intermolecular π-π interactions are more significant in the crystal packing, where neighboring molecules can achieve optimal aromatic ring orientations [16] [17]:
These aromatic interactions contribute substantially to the crystal lattice energy and influence the melting point and other physical properties of the compound [16] [18]. The π-π interactions are particularly important in determining the preferred molecular orientations within the crystal structure [17].
Computational analysis has shown that π-π interactions in N,N-Diphenylacetamide derivatives can contribute 2-8 kJ/mol per interaction to the overall stabilization energy, making them significant contributors to the overall structural stability [16] [19].
Structural comparison with related diphenylacetamide compounds reveals important structure-property relationships and highlights the unique characteristics of N,N-Diphenylacetamide [20] [21]. Analysis of halogenated derivatives and positional isomers provides insight into the effects of substitution on crystal packing and molecular geometry [5] [20].
2-Chloro-N,N-diphenylacetamide crystallizes in the orthorhombic space group P2₁2₁2₁, differing from the Pbca space group of the parent compound [5] [20]. This difference reflects the influence of the chloro substituent on molecular packing:
| Compound | Space Group | Melting Point (°C) | Molecular Volume |
|---|---|---|---|
| N,N-Diphenylacetamide | Pbca | 100-103 | Lower |
| 2-Chloro-N,N-diphenylacetamide | P2₁2₁2₁ | 140 | Higher |
| 2,2-Diphenylacetamide | P2₁ | 157-160 | Variable |
The chloro substituent in 2-chloro-N,N-diphenylacetamide introduces additional intermolecular interactions and alters the crystal packing efficiency [5] [20]. The higher melting point (140°C vs 100-103°C) reflects stronger intermolecular interactions in the halogenated derivative [20].
2,2-Diphenylacetamide, representing a positional isomer, crystallizes in the monoclinic space group P2₁ and exhibits significantly different molecular packing characteristics [8] [22]. The repositioning of phenyl groups from the nitrogen to the α-carbon dramatically alters both intramolecular geometry and intermolecular interactions [8].
Bond length comparisons across the series reveal systematic variations:
Electrochemical studies have demonstrated that N,N-Diphenylacetamide exhibits higher oxidation potential (+1.49 V vs Ag/AgCl) compared to related compounds like acetanilide (+1.24 V), reflecting the electronic effects of the dual phenyl substitution [21]. This electrochemical behavior correlates with the structural features observed in crystallographic studies [21].
Irritant